1-(4-Methoxyphenyl)-3-phenylpropan-1-one

描述

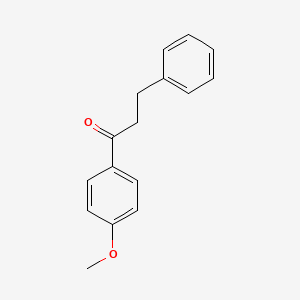

Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPHLIJZKDSFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288789 | |

| Record name | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-38-8 | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5739-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 57613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57613 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methoxyphenyl)-3-phenylpropan-1-one CAS number

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-3-phenylpropan-1-one

Authored by: A Senior Application Scientist

Introduction

This compound, a member of the dihydrochalcone class of organic compounds, represents a pivotal molecular scaffold in synthetic and medicinal chemistry. Its structure, featuring a flexible three-carbon chain connecting two distinct aromatic rings—one electron-rich methoxyphenyl group and one phenyl group—makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its characterization and applications, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind synthetic choices and analytical validation, reflecting a field-proven perspective on its utility.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number.

-

CAS Number : 5739-38-8[1]

-

IUPAC Name : this compound[2]

-

Molecular Formula : C₁₆H₁₆O₂[1]

-

Molecular Weight : 240.3 g/mol [1]

The structural representation of the molecule is provided below.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented below. Experimental values for properties like melting and boiling points should be determined for purified samples, as they are critical indicators of purity.

| Property | Value | Source |

| CAS Number | 5739-38-8 | ChemicalBook[1] |

| Molecular Formula | C₁₆H₁₆O₂ | ChemicalBook[1] |

| Molecular Weight | 240.30 g/mol | ChemicalBook[1] |

| Appearance | Pale yellow crystalline powder (Predicted based on related compounds) | N/A |

| Melting Point | To be determined experimentally | N/A |

| Boiling Point | To be determined experimentally | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) | N/A |

Rational Synthesis Strategies

The synthesis of this compound can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials, desired scale, and purity requirements. We will explore two field-proven, logical routes.

Strategy A: Friedel-Crafts Acylation

This approach is a cornerstone of aromatic ketone synthesis, leveraging a classic electrophilic aromatic substitution mechanism.[3][4] The synthesis involves the reaction of an electron-rich aromatic compound, anisole, with 3-phenylpropanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality and Mechanistic Insight : The electron-donating methoxy group (-OCH₃) on the anisole ring is a powerful activating group and directs electrophilic substitution to the ortho and para positions.[3] The para product is sterically favored and typically forms as the major isomer, ensuring high regioselectivity. The Lewis acid, AlCl₃, coordinates with the acyl chloride, generating a highly reactive acylium ion electrophile, which is then attacked by the nucleophilic aromatic ring.[5]

Caption: Workflow for the Friedel-Crafts acylation synthesis route.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation : Equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension : Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition : Dissolve 3-phenylpropanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the layers separate.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Strategy B: Catalytic Hydrogenation of a Chalcone Intermediate

This two-step route first involves the synthesis of the α,β-unsaturated ketone precursor, 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one (a methoxychalcone), followed by the selective reduction of its carbon-carbon double bond.

Causality and Mechanistic Insight : The chalcone precursor is readily synthesized via a base-catalyzed Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde. The subsequent step, catalytic hydrogenation, uses a catalyst like palladium on carbon (Pd/C) to deliver hydrogen selectively across the alkene double bond without reducing the ketone or aromatic rings under controlled conditions. This selectivity is a key advantage, providing a clean conversion to the desired saturated ketone.

Experimental Protocol: Catalytic Hydrogenation

-

Precursor Synthesis : Synthesize 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one using a standard Claisen-Schmidt condensation protocol.

-

Reaction Setup : Dissolve the synthesized chalcone (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Catalyst Addition : Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 1-5 mol%).

-

Hydrogenation : Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring : Monitor the reaction by TLC until the starting material is fully consumed.

-

Filtration and Concentration : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the product, which can be further purified by recrystallization if necessary.

Analytical Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. The following techniques are essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), two methylene groups of the propane chain (triplets, ~3.0-3.3 ppm), and aromatic protons in their respective regions (~6.9-7.9 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~198 ppm), methoxy carbon (~55 ppm), two aliphatic carbons, and all aromatic carbons. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ at m/z = 240.3, corresponding to the molecular weight of C₁₆H₁₆O₂. |

| Infrared (IR) | A strong absorption band for the ketone carbonyl (C=O) stretch (~1680 cm⁻¹) and characteristic bands for C-O-C ether stretches and aromatic C-H bonds. |

Applications in Research and Drug Development

This compound is not merely a chemical entity but a strategic tool for constructing complex, high-value molecules.

Versatile Synthetic Building Block

The true value of this compound lies in its role as a versatile intermediate. The ketone functionality and the adjacent methylene group are ripe for further chemical transformations. For instance, it serves as a direct precursor to β-azolyl ketones, a class of compounds investigated for a range of bioactivities.[6][7] Compounds with a 1,2,4-triazole moiety, for example, have been explored for their potential as antimicrobial and anticancer agents.[6]

The synthesis of such derivatives often proceeds via an aza-Michael addition, where a nitrogen-containing heterocycle like 1,2,4-triazole is added to an α,β-unsaturated ketone derived from our title compound.[6][7] More directly, the methylene group alpha to the ketone can be functionalized to introduce diverse substituents.

Caption: Role as a precursor for diverse bioactive scaffolds.

Scaffold for Medicinal Chemistry

The dihydrochalcone framework is a "privileged structure" in medicinal chemistry, appearing in numerous natural products with documented biological effects. While the specific bio-profile of this compound is not extensively reported, its structural relatives, particularly chalcones, are widely studied for their anti-inflammatory and anti-cancer properties.[8] This provides a strong rationale for including this compound and its derivatives in screening libraries for drug discovery programs. Its tunable structure allows for systematic modifications to explore structure-activity relationships (SAR) aimed at optimizing potency and selectivity for various biological targets.

Conclusion

This compound is a compound of significant utility for the modern research scientist. Its straightforward and rational synthesis, combined with its potential for elaboration into more complex and potentially bioactive molecules, makes it a valuable asset in both academic and industrial laboratories. This guide has illuminated its core characteristics, provided reliable protocols for its preparation, and contextualized its importance as a strategic building block in the ongoing quest for novel chemical entities.

References

- 1. 1-(4-methoxyphenyl)-3-phenyl-propan-1-one | 5739-38-8 [chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. General Synthetic Methodologies for Building Blocks to Construct Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one|231.25 g/mol|CAS 108664-74-0 [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Molecular Structure of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Molecular Attributes

1-(4-Methoxyphenyl)-3-phenylpropan-1-one, a member of the dihydrochalcone class of organic compounds, possesses a molecular architecture of significant interest in medicinal chemistry. Its structure, characterized by a central three-carbon propyl chain linking a 4-methoxyphenyl group and a phenyl group, serves as a key scaffold in the development of various biologically active agents.

Systematic Identification:

-

IUPAC Name: this compound[1]

-

CAS Number: 5739-38-8[2]

-

Molecular Formula: C₁₆H₁₆O₂

-

Molecular Weight: 240.3 g/mol [2]

The presence of the methoxy and carbonyl functional groups, along with the two aromatic rings, imparts specific physicochemical properties that influence its reactivity, spectroscopic signature, and potential biological interactions. Understanding the precise arrangement and electronic nature of these components is paramount for its application in rational drug design and synthetic chemistry.

Synthesis and Mechanistic Considerations

The primary and most efficient route for the synthesis of this compound involves the selective reduction of the α,β-unsaturated double bond of its chalcone precursor, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (commonly known as 4'-methoxychalcone). This transformation is a cornerstone reaction in organic synthesis, and the choice of methodology is dictated by the desired yield, selectivity, and experimental constraints.

Recommended Synthetic Pathway: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) stands out as a robust and experimentally convenient method for this synthesis. This approach circumvents the need for high-pressure hydrogenation gas, instead utilizing a hydrogen donor in the presence of a metal catalyst. A widely employed and effective system for this transformation is Palladium on carbon (Pd/C) with ammonium formate (HCOONH₄) as the hydrogen donor.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Causality in Experimental Design:

The selection of Pd/C as the catalyst is driven by its high efficiency and selectivity for the reduction of carbon-carbon double bonds in the presence of other reducible functional groups, such as the carbonyl group. Ammonium formate serves as a convenient in situ source of hydrogen, decomposing to hydrogen, ammonia, and carbon dioxide upon heating. Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the ammonium formate. The reflux condition provides the necessary thermal energy to facilitate the decomposition of the hydrogen donor and drive the catalytic cycle.

Detailed Experimental Protocol

Materials:

-

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (4'-methoxychalcone)

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (anhydrous)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (1.0 eq) in anhydrous methanol.

-

Addition of Reagents: To this solution, add ammonium formate (5.0 eq) followed by a catalytic amount of 10% Pd/C (0.1 eq by weight).

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with methanol.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the methanol. The resulting residue is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by the spectroscopic methods detailed in the following section. The expected disappearance of the α,β-unsaturated proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum serve as a primary validation of a successful reduction.

Molecular Structure Elucidation through Spectroscopy

A thorough spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 – 7.89 | m | 2H | H-2', H-6' |

| 7.33 – 7.23 | m | 4H | H-2'', H-3'', H-5'', H-6'' |

| 7.23 – 7.15 | m | 1H | H-4'' |

| 6.96 – 6.87 | m | 2H | H-3', H-5' |

| 3.85 | s | 3H | -OCH₃ |

| 3.28 – 3.20 | m | 2H | H-2 |

| 3.09 – 3.01 | m | 2H | H-3 |

Data obtained in CDCl₃ at 400 MHz.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments and their chemical nature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 197.5 | C=O |

| 163.5 | C-4' |

| 141.5 | C-1'' |

| 130.3 | C-2', C-6' |

| 129.8 | C-1' |

| 128.5 | C-2'', C-6'' |

| 128.4 | C-3'', C-5'' |

| 126.1 | C-4'' |

| 113.7 | C-3', C-5' |

| 55.5 | -OCH₃ |

| 40.5 | C-2 |

| 30.2 | C-3 |

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Aryl ketone) stretching |

| ~1600, ~1510, ~1460 | Medium-Strong | C=C Aromatic ring stretching |

| ~1250 | Strong | C-O (Aryl ether) stretching |

| ~3050 | Medium-Weak | C-H (Aromatic) stretching |

| ~2950 | Medium-Weak | C-H (Aliphatic) stretching |

The strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone. The presence of strong bands around 1250 cm⁻¹ confirms the aryl ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 240. Key fragmentation pathways would likely involve:

-

α-cleavage: Loss of the propylphenyl group to give a stable acylium ion at m/z = 135 (CH₃OC₆H₄CO⁺).

-

McLafferty Rearrangement: If sterically feasible, this could lead to a fragment at m/z = 136.

-

Cleavage of the C2-C3 bond: This would generate a benzyl cation at m/z = 91 (C₇H₇⁺), which is a very common and stable fragment.

Caption: A typical workflow for the spectroscopic characterization.

Applications and Relevance in Drug Development

Dihydrochalcones, including this compound, are recognized for their diverse pharmacological activities. The structural motif of this compound is found in a variety of natural products and synthetic molecules with potential therapeutic applications. Research into derivatives of this core structure has revealed activities including:

-

Antimicrobial and Antifungal Properties: The presence of the methoxyphenyl group and the overall lipophilicity of the molecule can contribute to its ability to disrupt microbial membranes.

-

Herbicidal and Bactericidal Activity: Certain triazole derivatives of similar propiophenone structures have been investigated for their potential use in agriculture as herbicides and bactericides.[4]

The this compound scaffold serves as a valuable starting point for the synthesis of more complex heterocyclic compounds and other derivatives with potentially enhanced biological activities. Its straightforward synthesis and well-defined structure make it an ideal candidate for further chemical modification and exploration in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. The recommended synthetic protocol via catalytic transfer hydrogenation offers an efficient and accessible method for its preparation. The comprehensive spectroscopic data and their interpretation provide a solid framework for the unambiguous identification and quality control of this compound. For researchers in medicinal chemistry and drug development, this dihydrochalcone represents a versatile scaffold for the design and synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-3-phenylpropan-1-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(4-methoxyphenyl)-3-phenylpropan-1-one, a dihydrochalcone with significant potential in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's synthesis, characterization, and explores its therapeutic promise based on the broader activities of the dihydrochalcone scaffold.

Introduction: The Dihydrochalcone Scaffold

This compound belongs to the dihydrochalcone class of compounds. Dihydrochalcones are derivatives of chalcones, which are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. In dihydrochalcones, this carbon-carbon double bond is saturated, leading to a 1,3-diarylpropan-1-one core structure. This structural modification significantly influences the molecule's conformational flexibility and its interaction with biological targets.

The IUPAC name for the compound is This compound .[1] It is also known by other names such as 4'-Methoxy-3-phenylpropiophenone.[1]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through two primary and reliable strategies: the catalytic hydrogenation of a chalcone precursor or the direct Friedel-Crafts acylation. Each method offers distinct advantages and considerations for the synthetic chemist.

Method 1: Catalytic Hydrogenation of 4'-Methoxychalcone

This two-step approach first involves the synthesis of the corresponding α,β-unsaturated chalcone, 4'-methoxychalcone, followed by its selective hydrogenation.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (4'-Methoxychalcone)

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[2] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.

Materials:

-

4-Methoxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Slowly add a solution of NaOH or KOH in water to the stirred mixture.

-

Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one as a crystalline solid.

Causality of Experimental Choices:

-

Base Catalyst: The hydroxide ion deprotonates the α-carbon of 4-methoxyacetophenone, forming a resonance-stabilized enolate, which is the key nucleophile in the reaction.

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the reactants and the catalyst, facilitating a homogeneous reaction mixture.

-

Acidification: Neutralization of the reaction mixture with acid protonates the phenoxide intermediate, leading to the precipitation of the chalcone product.

Step 2: Catalytic Hydrogenation to this compound

The selective reduction of the carbon-carbon double bond of the chalcone, without affecting the carbonyl group or the aromatic rings, is achieved through catalytic hydrogenation.

Materials:

-

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the synthesized chalcone in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically at a pressure of 1-3 atm) at room temperature until the theoretical amount of hydrogen is consumed.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the selective hydrogenation of carbon-carbon double and triple bonds in the presence of other reducible functional groups like carbonyls and aromatic rings.

-

Hydrogen Gas: Serves as the reducing agent, adding across the double bond.

-

Celite Filtration: Celite is a diatomaceous earth filter aid that prevents the fine palladium particles from passing through the filter paper, ensuring complete removal of the catalyst.

Method 2: Friedel-Crafts Acylation

A more direct approach to this compound is the Friedel-Crafts acylation of anisole with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst.[3][4]

Materials:

-

Anisole (methoxybenzene)

-

3-Phenylpropanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM)

-

Ice-cold water

-

Dilute Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM.

-

Cool the suspension in an ice bath and slowly add 3-phenylpropanoyl chloride (1 equivalent) to the mixture.

-

After the formation of the acylium ion complex, add anisole (1 equivalent) dropwise to the reaction mixture while maintaining the low temperature.

-

Once the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the formation of the electrophilic acylium ion.

-

Anhydrous Conditions: AlCl₃ and acyl chlorides are highly reactive with water. The presence of moisture would deactivate the catalyst and hydrolyze the acyl chloride.

-

Ortho, Para-Directing Methoxy Group: The methoxy group of anisole is an activating, ortho, para-director. The para-substituted product is typically the major isomer due to reduced steric hindrance.

-

Aqueous Workup: The addition of water hydrolyzes the aluminum complexes and separates the inorganic salts from the organic product.

Workflow Diagrams

Caption: Synthetic routes to this compound.

Caption: Mechanism of the Friedel-Crafts acylation synthesis.

Physicochemical and Spectroscopic Characterization

A self-validating protocol requires thorough characterization of the synthesized compound to confirm its identity and purity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₆H₁₆O₂ | [5] |

| Molecular Weight | 240.3 g/mol | [5] |

| CAS Number | 5739-38-8 | [5] |

Expected Spectroscopic Data:

-

¹H NMR:

-

~7.9 ppm (d, 2H): Aromatic protons on the methoxyphenyl ring ortho to the carbonyl group.

-

~7.2-7.3 ppm (m, 5H): Aromatic protons of the phenyl ring.

-

~6.9 ppm (d, 2H): Aromatic protons on the methoxyphenyl ring meta to the carbonyl group.

-

~3.8 ppm (s, 3H): Methoxy group protons.

-

~3.2 ppm (t, 2H): Methylene protons adjacent to the carbonyl group.

-

~3.0 ppm (t, 2H): Methylene protons adjacent to the phenyl group.

-

-

¹³C NMR:

-

~198 ppm: Carbonyl carbon.

-

~163 ppm: Aromatic carbon of the methoxyphenyl ring attached to the oxygen.

-

~141 ppm: Quaternary aromatic carbon of the phenyl ring.

-

~130 ppm: Aromatic CH carbons.

-

~128 ppm: Aromatic CH carbons.

-

~126 ppm: Aromatic CH carbons.

-

~113 ppm: Aromatic CH carbons of the methoxyphenyl ring.

-

~55 ppm: Methoxy carbon.

-

~40 ppm: Methylene carbon adjacent to the carbonyl group.

-

~30 ppm: Methylene carbon adjacent to the phenyl group.

-

-

Infrared (IR) Spectroscopy:

-

~1680 cm⁻¹: Strong C=O stretching vibration of the ketone.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic rings.

-

~2850-2950 cm⁻¹: C-H stretching of the methylene groups.

-

~1600, 1510, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250, 1030 cm⁻¹: C-O stretching of the methoxy group.

-

Therapeutic Potential and Applications in Drug Development

Dihydrochalcones are a class of secondary metabolites with a wide range of reported biological activities, making them promising candidates for drug discovery.[6] Their therapeutic potential includes:

-

Antitumor Activity: Many dihydrochalcones have demonstrated cytotoxic effects against various cancer cell lines.[7]

-

Antioxidant Properties: The phenolic nature of many dihydrochalcones contributes to their ability to scavenge free radicals.

-

Anti-inflammatory Effects: Dihydrochalcones have been shown to inhibit the production of pro-inflammatory mediators.[7]

-

Antimicrobial and Antifungal Activity: Certain derivatives have shown efficacy against bacterial and fungal pathogens.

The specific biological activities of this compound are not extensively documented in the readily available literature. However, its structural similarity to other biologically active dihydrochalcones suggests it could be a valuable scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted.

Conclusion

This technical guide has provided a detailed overview of this compound, including its IUPAC nomenclature, robust synthetic protocols, and predicted characterization data. The synthesis of this dihydrochalcone can be reliably achieved through either the catalytic hydrogenation of its chalcone precursor or via a direct Friedel-Crafts acylation. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The promising biological activities associated with the dihydrochalcone scaffold highlight the potential of this compound as a valuable compound for further investigation in medicinal chemistry and drug development.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 1-(4-methoxyphenyl)-3-phenyl-propan-1-one | 5739-38-8 [chemicalbook.com]

- 6. 1-(4-Methoxyphenyl)-3-phenyl-prop-2-en-1-one oxime | C16H15NO2 | CID 9603915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one

Foreword

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one, a dihydrochalcone derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of synthetic methodologies, mechanistic insights, and practical laboratory protocols. Our focus is on providing not just procedural steps, but a deeper understanding of the chemical principles that underpin these synthetic transformations, thereby empowering researchers to optimize and adapt these methods for their specific applications.

Introduction: The Significance of 1,3-Diarylpropan-1-ones

This compound belongs to the class of 1,3-diarylpropan-1-ones, also known as dihydrochalcones. These compounds are structurally related to chalcones, which are precursors to flavonoids and are known for their broad range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The reduction of the α,β-unsaturated double bond in chalcones to yield dihydrochalcones can alter their biological activity profile, making them attractive targets for drug discovery programs. The methoxy substituent on one of the phenyl rings is a common feature in many biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties.

This guide will detail two primary synthetic routes to this compound: a direct approach via Friedel-Crafts acylation and a two-step method involving the synthesis and subsequent hydrogenation of a chalcone intermediate.

Part 1: Direct Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and highly effective method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group, leading directly to the desired aryl ketone.[1][2][3] In the context of our target molecule, this involves the reaction of anisole (4-methoxybenzene) with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst.

Mechanistic Rationale

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the carbonyl oxygen of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon.[3] This is followed by the departure of the chloride to form a highly reactive acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group of anisole is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions.[2] A subsequent deprotonation of the resulting arenium ion intermediate by a weak base regenerates the aromaticity of the ring, yielding the final product.

Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from a standard procedure for the Friedel-Crafts acylation of anisole.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anisole | 108.14 | 0.43 mL | 4.6 mmol |

| 3-Phenylpropanoyl Chloride | 168.62 | 0.78 g | 4.6 mmol |

| Iron(III) Chloride (FeCl₃) | 162.20 | 0.66 g | 4.0 mmol |

| Dichloromethane (CH₂Cl₂) | 84.93 | 9 mL | - |

| Ice-cold Water | 18.02 | 15 mL | - |

| 5% aq. NaOH solution | 40.00 | 10 mL | - |

| Anhydrous MgSO₄ | 120.37 | q.s. | - |

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Claisen adapter, add iron(III) chloride (0.66 g, 4.0 mmol). Add 6 mL of dichloromethane and 3-phenylpropanoyl chloride (0.41 mL, 4.6 mmol).

-

Addition of Anisole: In a separate vial, prepare a solution of anisole (0.43 mL, 4.6 mmol) in 3 mL of dichloromethane. Slowly add this solution dropwise to the reaction mixture over approximately 5 minutes.

-

Reaction: Stir the mixture for an additional 10 minutes after the complete addition of the anisole solution.

-

Quenching: After the reaction time, quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water. The initial addition should be very slow to control the exothermic reaction. Stir for a further 5 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Add another 10 mL of water and extract the aqueous layer with dichloromethane (2 x 5 mL).

-

Washing: Combine the organic layers and wash with 10 mL of a 5% aqueous sodium hydroxide solution, followed by a wash with brine (saturated NaCl solution).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.

-

Appearance: White to off-white solid.

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point for similar compounds is in the range of 70-80°C.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The expected signals would include those for the aromatic protons of both rings, the methoxy group protons, and the two methylene groups of the propane chain. The methylene protons adjacent to the carbonyl group and the phenyl ring will appear as distinct triplets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the characteristic carbonyl carbon signal around 200 ppm, along with signals for the aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.

Part 2: Alternative Synthesis via Chalcone Hydrogenation

An alternative and often high-yielding route to this compound involves a two-step process: the synthesis of a chalcone intermediate followed by its selective hydrogenation.[5][6]

Step 1: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[7][8][9] In this case, 4-methoxyacetophenone reacts with benzaldehyde to produce (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (4'-methoxychalcone).

Caption: Claisen-Schmidt condensation for the synthesis of 4'-methoxychalcone.

Experimental Protocol (Solvent-Free Grinding Method): [7]

-

Place 10 mmol of 4-methoxyacetophenone, 10 mmol of benzaldehyde, and 10 mmol of solid sodium hydroxide pellets in a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add approximately 20 mL of cold water and continue grinding.

-

Transfer the mixture to a beaker and neutralize with a cold 10% HCl solution.

-

Collect the solid product by vacuum filtration and recrystallize from ethanol.

Step 2: Catalytic Hydrogenation of 4'-Methoxychalcone

The selective reduction of the carbon-carbon double bond of the chalcone without affecting the carbonyl group is achieved through catalytic hydrogenation.[5][10] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol (Catalytic Transfer Hydrogenation): [10]

-

In a round-bottom flask, dissolve the synthesized 4'-methoxychalcone in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Add an excess of a hydrogen donor, such as ammonium formate.

-

The reaction can be carried out at room temperature or with gentle heating (e.g., microwave irradiation for faster reaction times).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to obtain the crude this compound.

-

Purify the product by recrystallization as described in Part 1.3.

Conclusion

This guide has presented two robust and reliable methods for the synthesis of this compound. The choice between the direct Friedel-Crafts acylation and the two-step chalcone hydrogenation route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and purification capabilities. Both methods are well-established in the field of organic synthesis and provide a solid foundation for the preparation of this and other structurally related dihydrochalcones for further investigation in drug discovery and development.

References

- 1. praxilabs.com [praxilabs.com]

- 2. condor.depaul.edu [condor.depaul.edu]

- 3. websites.umich.edu [websites.umich.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Buy 4-Methoxychalcone | 22252-15-9 [smolecule.com]

- 9. scitepress.org [scitepress.org]

- 10. mdpi.com [mdpi.com]

Unveiling the Molecular Trajectory of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one: A Researcher's Guide to Mechanistic Elucidation

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the synthetic compound 1-(4-Methoxyphenyl)-3-phenylpropan-1-one, a member of the dihydrochalcone and 1,3-diarylpropan-1-one class. While direct comprehensive studies on this specific molecule are nascent, this document synthesizes the current understanding of its structural class's biological activities to propose and detail robust experimental workflows for its mechanistic characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for investigating its therapeutic potential, with a significant focus on its likely role as a modulator of neuronal receptors and its antioxidant and anti-inflammatory capabilities.

Introduction: The Therapeutic Promise of a Dihydrochalcone Scaffold

This compound belongs to the dihydrochalcone family, a class of flavonoids characterized by two aromatic rings connected by a three-carbon bridge.[1] Unlike their unsaturated counterparts, chalcones, dihydrochalcones lack the α,β-unsaturated ketone moiety, which significantly alters their reactivity and potential biological targets. Dihydrochalcones are noted for a wide array of pharmacological properties, including antitumor, antioxidant, anti-inflammatory, neuroprotective, and antidiabetic effects.[2][3][4] The saturated propane-1-one linker in this compound suggests a distinct mechanism of action from chalcones, steering its potential interactions away from Michael addition reactions and towards more specific receptor or enzyme binding.

Postulated Mechanism of Action: Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors

A highly compelling avenue of investigation for this compound is its potential role as an allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[5][6] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes, neuroprotection, and inflammation.[5][7] Allosteric modulators bind to a site on the receptor distinct from the acetylcholine binding site, offering a more nuanced regulation of receptor activity than direct agonists or antagonists.[8]

Derivatives of 1,3-diphenylpropan-1-one have been identified as both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of the α7 nAChR.[5][6] The nature of the modulation is dependent on the substitution pattern on the aromatic rings. Specifically, methoxy substituents have been associated with negative allosteric modulation, while hydroxyl groups tend to confer positive allosteric modulation.[6] Given the 4-methoxy group on one of the phenyl rings of the target compound, it is plausible that it functions as a negative allosteric modulator.

Signaling Pathway of α7 nAChR Modulation

The binding of an allosteric modulator to the α7 nAChR can influence the receptor's response to acetylcholine, affecting ion influx and downstream signaling cascades.

Figure 1: Postulated allosteric modulation of the α7 nicotinic acetylcholine receptor by this compound.

Secondary Postulated Mechanisms: Antioxidant and Anti-inflammatory Actions

The dihydrochalcone scaffold is frequently associated with antioxidant and anti-inflammatory properties.[2][9] These activities are likely intertwined and contribute to the overall therapeutic potential of this class of compounds.

Antioxidant Activity

Dihydrochalcones can exert antioxidant effects through direct radical scavenging or by modulating cellular antioxidant defense mechanisms.[1][10] The phenolic and methoxyphenyl moieties of this compound could contribute to its ability to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity

The anti-inflammatory effects of dihydrochalcones may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB and MAPK pathways.[11] By reducing the production of inflammatory cytokines and mediators, this compound could mitigate inflammatory responses.

Experimental Workflows for Mechanistic Elucidation

A systematic approach is required to validate the postulated mechanisms of action for this compound. The following experimental workflows provide a comprehensive strategy for characterizing its biological activity.

Initial Cytotoxicity and Proliferation Assays

Prior to detailed mechanistic studies, it is crucial to determine the cytotoxic profile of the compound across relevant cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., neuronal cell lines like SH-SY5Y or PC-12 for neuroactivity studies, or macrophage cell lines like RAW 264.7 for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Elucidating α7 nAChR Allosteric Modulation

Electrophysiological techniques are the gold standard for characterizing the modulation of ion channels.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the human α7 nAChR.

-

Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at -70 mV.

-

Agonist Application: Apply a sub-maximal concentration of acetylcholine (ACh) to elicit a baseline current response.

-

Co-application of Compound: Co-apply ACh with varying concentrations of this compound to assess its effect on the ACh-evoked current.[13]

-

Data Analysis: Measure the peak current amplitude and decay kinetics. A decrease in the peak current in the presence of the compound would suggest negative allosteric modulation, while an increase would indicate positive modulation.[13]

Figure 2: Workflow for assessing α7 nAChR allosteric modulation using two-electrode voltage clamp electrophysiology.

Investigating Antioxidant and Anti-inflammatory Pathways

A combination of in vitro assays can be used to explore the antioxidant and anti-inflammatory properties of the compound.

Table 1: Experimental Assays for Antioxidant and Anti-inflammatory Activity

| Activity | Assay | Principle | Endpoint |

| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of the compound to donate an electron to the stable DPPH radical. | Decrease in absorbance at 517 nm. |

| Cellular ROS Assay | Uses a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels in cells challenged with an oxidant (e.g., H₂O₂). | Fluorescence intensity. | |

| Anti-inflammatory | Griess Assay | Measures nitrite, a stable product of nitric oxide (NO), in the supernatant of LPS-stimulated macrophages. | Absorbance at 540 nm. |

| ELISA for Cytokines | Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages. | Colorimetric or chemiluminescent signal. | |

| Western Blot for Signaling Proteins | Measures the expression and phosphorylation status of key proteins in inflammatory pathways (e.g., p-NF-κB, p-p38 MAPK). | Band intensity. |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Based on the current body of literature for its structural class, the most probable primary mechanism of action is the allosteric modulation of the α7 nicotinic acetylcholine receptor, with antioxidant and anti-inflammatory activities as significant secondary mechanisms. The experimental workflows detailed in this guide provide a clear and robust path for elucidating the precise molecular interactions and cellular effects of this compound. Future research should focus on in vivo studies to validate the in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound in relevant disease models.

References

- 1. Dihydrochalcones: evaluation as novel radical scavenging antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 1,3-diphenylpropan-1-ones as allosteric modulators of α7 nACh receptors with analgesic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydrochalcones with antiinflammatory activity from leaves and twigs of Cyathostemma argenteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant activity and mechanism of dihydrochalcone C-glycosides: Effects of C-glycosylation and hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria [mdpi.com]

- 13. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Frontier: A Technical Guide to the Potential Applications of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one and its Analogs

An Important Note to the Researcher: Initial investigations into the direct therapeutic applications of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one reveal a notable scarcity of dedicated biological studies in publicly available scientific literature. This technical guide, therefore, expands its scope to include a closely related and extensively studied analog, 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one (4-Methoxychalcone) . The presence of an α,β-unsaturated ketone functional group in chalcones significantly influences their biological activity, providing a rich dataset from which we can infer potential, yet unconfirmed, avenues of exploration for its saturated counterpart. This document will primarily focus on the established therapeutic potential of 4-Methoxychalcone as a proxy to illuminate possible research directions for this compound.

Section 1: Compound Profile and Synthesis Overview

1.1. Chemical Identity:

| Compound | IUPAC Name | Other Names | Molecular Formula | Molecular Weight |

| Target Compound | This compound | - | C₁₆H₁₆O₂ | 240.30 g/mol |

| Analog | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 4-Methoxychalcone | C₁₆H₁₄O₂ | 238.28 g/mol |

1.2. Rationale for Analog-Based Exploration:

The core structural difference between the target compound and its chalcone analog is the saturation of the C2-C3 bond. This seemingly minor alteration has profound implications for the molecule's stereochemistry and electrophilicity. The conjugated system in 4-methoxychalcone is a known Michael acceptor, a feature often linked to interactions with biological nucleophiles, such as cysteine residues in enzymes. The absence of this feature in this compound suggests a potentially different, and likely less reactive, pharmacological profile. However, the shared phenyl and methoxyphenyl moieties provide a foundational scaffold that may retain affinity for certain biological targets.

1.3. Synthetic Strategy: Claisen-Schmidt Condensation for 4-Methoxychalcone

The synthesis of 4-methoxychalcone is commonly achieved via a base-catalyzed Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde.

Caption: Claisen-Schmidt condensation workflow for the synthesis of 4-Methoxychalcone.

Section 2: Potential Therapeutic Applications of the Chalcone Analog

The therapeutic potential of 4-methoxychalcone has been explored in several key areas, primarily focusing on its anti-inflammatory and anticancer properties.

Anti-Inflammatory Activity

Chalcones are recognized for their ability to modulate inflammatory pathways. The α,β-unsaturated ketone moiety is a critical pharmacophore that can interact with key signaling proteins.

2.1.1. Proposed Mechanism of Action:

The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

Caption: Proposed anti-inflammatory mechanism of 4-Methoxychalcone via NF-κB pathway inhibition.

2.1.2. Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity

A standard protocol to evaluate the anti-inflammatory properties of a compound like 4-methoxychalcone involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of 4-methoxychalcone (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide (NO) Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.

-

-

Cytokine Analysis (ELISA): Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant according to the manufacturer's instructions.

-

Cell Viability (MTT Assay):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Anticancer Activity

Chalcones have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action are often multifactorial.

2.2.1. Proposed Mechanisms of Action:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at various checkpoints, often at the G2/M phase, by interfering with the function of cyclin-dependent kinases (CDKs).

-

Inhibition of Angiogenesis: Some chalcones can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

2.2.2. Experimental Protocol: Evaluation of In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-methoxychalcone for 24, 48, and 72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Section 3: Future Directions for this compound

While direct biological data is lacking, the information gathered on its chalcone analog provides a logical starting point for investigating the therapeutic potential of this compound.

3.1. Proposed Research Workflow:

Caption: A proposed workflow for the initial biological evaluation of this compound.

3.2. Key Research Questions:

-

Does the saturation of the C2-C3 bond abolish or alter the anti-inflammatory and anticancer activities observed in the chalcone analog?

-

What are the primary molecular targets of this compound?

-

Does this compound exhibit a more favorable safety and pharmacokinetic profile compared to its unsaturated counterpart due to reduced reactivity?

The exploration of this compound presents an opportunity to investigate the structure-activity relationships within this class of compounds. A systematic investigation, beginning with the foundational in vitro assays outlined in this guide, is essential to unlock its potential therapeutic applications.

An In-depth Technical Guide to the Anti-inflammatory Properties of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The scientific community is in continuous pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles. 1-(4-Methoxyphenyl)-3-phenylpropan-1-one, a member of the chalcone family, represents a promising scaffold for the development of such therapeutics. This technical guide provides a comprehensive overview of the putative anti-inflammatory properties of this compound, grounded in the extensive research on chalcones and their derivatives. We will explore the core mechanistic pathways, including the inhibition of key signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and detail the experimental protocols for the validation of these activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents.

Introduction: The Therapeutic Potential of the Chalcone Scaffold

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of organic compounds that serve as precursors for flavonoids and exhibit a wide range of pharmacological activities.[1] Their relatively simple chemical structure allows for facile synthesis and modification, making them an attractive scaffold for medicinal chemistry. Numerous studies have highlighted the potent anti-inflammatory effects of chalcone derivatives, which are attributed to their ability to modulate multiple key targets in the inflammatory cascade.[1][2]

This compound, the subject of this guide, is a specific chalcone derivative with a methoxy group on one of the phenyl rings. This substitution is of particular interest as methoxylated chalcones have demonstrated significant anti-inflammatory and antioxidant activities.[3][4] While direct studies on this specific compound are limited, this guide will extrapolate from the wealth of data on closely related analogues to present a scientifically grounded hypothesis of its anti-inflammatory potential and a clear roadmap for its experimental validation.

Putative Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of chalcones are believed to be mediated through the modulation of two principal signaling pathways: the NF-κB pathway and the MAPK pathways.[5][6]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][6] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1]

Chalcones are thought to exert their anti-inflammatory effects by inhibiting this critical step.[1][6] It is hypothesized that this compound will interfere with the degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB subunits.[1] This, in turn, would lead to a downstream suppression of pro-inflammatory mediators.

Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of serine/threonine protein kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, play crucial roles in transducing extracellular signals into cellular responses, including inflammation.[5][7] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes.[8]

Several chalcone derivatives have been shown to suppress the phosphorylation of JNK, ERK, and p38 in response to inflammatory stimuli.[5][9] It is therefore plausible that this compound would also exhibit inhibitory effects on these pathways, further contributing to its anti-inflammatory profile.

Figure 2: Hypothesized modulation of MAPK signaling pathways.

Experimental Validation: Protocols and Methodologies

To empirically validate the anti-inflammatory properties of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assays

This assay is a primary screening tool for anti-inflammatory activity. Overproduction of NO by iNOS is a hallmark of inflammation.[10]

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.[11]

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[10][12]

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent.[10][13] The absorbance is measured at 540 nm.

-

Cell Viability: A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity.[10]

The inhibitory effect on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[9][14]

-

Experimental Setup: Similar to the NO assay, RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS.

-

ELISA: Commercially available ELISA kits are used to measure the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatants according to the manufacturer's instructions.[11]

To elucidate the underlying molecular mechanisms, Western blotting can be used to assess the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.

-

Protein Extraction: Following treatment with the test compound and LPS, total cellular or nuclear proteins are extracted.

-

Electrophoresis and Blotting: Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-JNK, JNK, phospho-ERK, ERK, phospho-p38, and p38.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[15][16]

-

Animal Model: Male Wistar rats or Swiss albino mice are used.

-

Dosing: Animals are orally administered with this compound or a vehicle control. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin serves as a positive control.[17]

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[15][16]

-

Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[17]

Figure 3: A streamlined workflow for the experimental validation of anti-inflammatory properties.

Comparative Efficacy: Benchmarking Against Known Chalcone Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the in vitro anti-inflammatory activities of several related chalcone derivatives.

| Compound | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |

| Methoxyphenyl-based chalcone (2f) | NO Production | LPS-induced RAW264.7 | 11.2 | [3] |

| Trans-Chalcone | Cytokine Production (TNF-α) | In vivo (rodent model) | - | [18] |

| Chalcone/aryl carboximidamide hybrid (6a) | COX-2 Inhibition | In vitro enzyme assay | 1.103 | [19] |

| Chalcone/aryl carboximidamide hybrid (6c) | 5-LOX Inhibition | In vitro enzyme assay | 3.186 | [19] |

| E-α-(p-methoxyphenyl)-2',3',4,4'-tetramethoxychalcone | HO-1 Induction | RAW264.7 | - | [4] |

Note: IC₅₀ values are highly dependent on the specific experimental conditions and should be interpreted as comparative indicators of potency.

Conclusion and Future Directions

Based on the extensive body of evidence for the anti-inflammatory properties of the chalcone scaffold, this compound is a compelling candidate for further investigation as a novel anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a strong rationale for its potential efficacy. The experimental workflows detailed in this guide offer a clear and robust strategy for validating these hypotheses.

Future research should focus on a comprehensive evaluation of the in vitro and in vivo anti-inflammatory effects of this specific compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could further optimize the potency and selectivity of this chemical series. Ultimately, a thorough understanding of the pharmacological profile of this compound will be crucial in determining its potential for translation into a clinically effective therapeutic for inflammatory diseases.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thaiscience.info [thaiscience.info]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

A Technical Guide to the Antioxidant Effects of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract